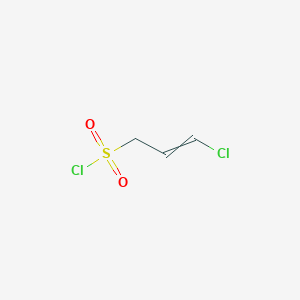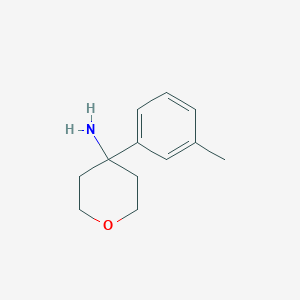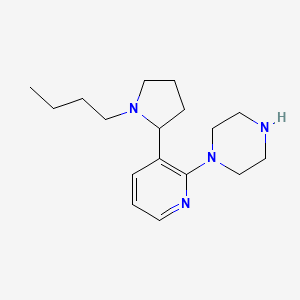
N'-hydroxy-4-methylbenzene-1-carboximidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-hydroxy-4-methylbenzene-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C8H10N2O·HCl. It is also known by its IUPAC name, nitroso (p-tolyl)methanamine hydrochloride . This compound is typically found in a powdered form and is used in various scientific research applications.
Méthodes De Préparation
The synthesis of N’-hydroxy-4-methylbenzene-1-carboximidamide hydrochloride involves several steps. One common method includes the reaction of 4-methylbenzene-1-carboximidamide with hydroxylamine hydrochloride under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The product is then purified through recrystallization to obtain the desired compound .
Analyse Des Réactions Chimiques
N’-hydroxy-4-methylbenzene-1-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding nitroso derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.
Applications De Recherche Scientifique
N’-hydroxy-4-methylbenzene-1-carboximidamide hydrochloride is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of N’-hydroxy-4-methylbenzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. It may also interact with proteins and other biomolecules, leading to changes in cellular pathways and functions .
Comparaison Avec Des Composés Similaires
N’-hydroxy-4-methylbenzene-1-carboximidamide hydrochloride can be compared with other similar compounds such as:
4-methylbenzene-1-carboximidamide: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
N’-hydroxybenzene-1-carboximidamide: Similar structure but without the methyl group, leading to variations in its biological and chemical behavior.
N’-hydroxy-4-chlorobenzene-1-carboximidamide:
N’-hydroxy-4-methylbenzene-1-carboximidamide hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C8H11ClN2O |
|---|---|
Poids moléculaire |
186.64 g/mol |
Nom IUPAC |
N'-hydroxy-4-methylbenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C8H10N2O.ClH/c1-6-2-4-7(5-3-6)8(9)10-11;/h2-5,11H,1H3,(H2,9,10);1H |
Clé InChI |
SUFOKYMNVDKXRJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=NO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde](/img/structure/B11818804.png)
![1-[(1R,2R)-2-aminocyclohexyl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]thiourea](/img/structure/B11818809.png)


![6-Azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B11818825.png)




![4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B11818862.png)
![5-[(1E)-1-(hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B11818877.png)


